2-(4-Cyanobenzamido)thiophene-3-carboxamide
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Overview
Description
2-(4-Cyanobenzamido)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H9N3O2S and its molecular weight is 271.29. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Applications
- Development of Antimycobacterial Compounds : A study by Nallangi et al. (2014) focused on synthesizing derivatives of thiophene carboxamide for antimycobacterial activity. Among these, certain compounds exhibited significant activity against Mycobacterium tuberculosis.
Heterocyclic Synthesis
- Role in Heterocyclic Synthesis : A research article by Mohareb et al. (2004) described the synthesis of thiophenylhydrazonoacetates from 2-diazo thiophene carboxamides, leading to various heterocyclic compounds.
Conformational Analysis
- Conformational Preferences Study : Galan et al. (2013) examined the conformational preferences of thiophene-based arylamides, including N-methylthiophene-2-carboxamide, providing insights into their structural behavior and foldamer building blocks (Galan et al., 2013).
Synthesis and Characterization
- Synthetic Routes and Characterization : Talupur et al. (2021) conducted synthesis and docking studies of thiophene-2-carboxamides, contributing to the understanding of their structural and biological properties (Talupur et al., 2021).
Pharmacological Activities
- Pharmacological Properties : A study by Amr et al. (2010) synthesized novel thiophene derivatives, including 2-amino thiophene carboxamides, and evaluated their antiarrhythmic, serotonin antagonist, and antianxiety activities.
Photophysical Properties
- Photophysical Properties Analysis : The study of solvent effects on the absorption and fluorescence spectra of various carboxamides, including thiophene derivatives, by Patil et al. (2011), contributes to the understanding of their optical behavior.
Mechanism of Action
Target of Action
The primary target of 2-(4-Cyanobenzamido)thiophene-3-carboxamide is acetylcholinesterase . Acetylcholinesterase is a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Biochemical Pathways
The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic transmission, which can have various downstream effects depending on the specific neural pathways involved .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with acetylcholinesterase and the subsequent increase in acetylcholine concentrations. This could potentially result in enhanced cholinergic transmission, leading to improved cognitive function in conditions like Alzheimer’s disease .
Properties
IUPAC Name |
2-[(4-cyanobenzoyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2S/c14-7-8-1-3-9(4-2-8)12(18)16-13-10(11(15)17)5-6-19-13/h1-6H,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXQMLJJSVBOPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=C(C=CS2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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